An In-depth Technical Guide to Methylxylenol Blue: Properties, Structure, and Applications
An In-depth Technical Guide to Methylxylenol Blue: Properties, Structure, and Applications
This guide provides a comprehensive overview of Methylxylenol Blue, a versatile chemical compound with significant applications in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural features, and practical applications, supported by scientific principles and methodologies.
Introduction: The Multifaceted Nature of Methylxylenol Blue
Methylxylenol Blue (MXB) is a complex organic dye that belongs to the triphenylmethane family. It is widely recognized for its dual functionality as both a pH indicator and a metallochromic indicator.[1][2] Its intricate molecular structure allows it to exhibit distinct color changes in response to variations in both hydrogen ion concentration (pH) and the presence of specific metal ions.[1][3] This unique characteristic makes it an invaluable tool in various analytical techniques, from determining the acidity or alkalinity of solutions to quantifying metal ion concentrations in complex matrices.[1]
The utility of Methylxylenol Blue extends across several scientific disciplines. In environmental science, it is employed in water quality testing to detect heavy metals and other pollutants.[1] Within biochemistry and clinical diagnostics, it serves as a chelating agent in colorimetric assays for the determination of metal ions, such as calcium, in biological samples.[1][4] Furthermore, its properties as a dye lend it to applications in histology and cytology for staining cellular structures.[1]
Chemical Structure and Core Properties
The chemical identity and behavior of Methylxylenol Blue are dictated by its complex molecular architecture. A thorough understanding of its structure is paramount to appreciating its functional versatility.
Molecular Structure
Methylxylenol Blue is systematically named 2-[[5-[(Z)-[3-[[bis(carboxymethyl)amino]methyl]-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid.[5] The molecule features a central triphenylmethane core, which is characteristic of many pH indicators. Appended to this core are several functional groups that are critical to its indicator properties:
-
Iminodiacetate Groups: These groups, consisting of a nitrogen atom bonded to two carboxymethyl groups (-CH₂COOH), are the primary sites for metal chelation.
-
Phenolic Hydroxyl Groups: These acidic protons are responsible for the pH-indicating properties of the molecule.
-
Sulfonic Acid Group: This group enhances the water solubility of the dye.
The presence of both chelating and pH-sensitive moieties within the same molecule underpins its dual functionality.
Physicochemical Properties
A summary of the key physicochemical properties of Methylxylenol Blue is presented in the table below.
| Property | Value | Reference |
| CAS Number | 29412-85-9 | [6] |
| Molecular Formula | C₃₃H₃₂N₂Na₄O₁₃S | [6] |
| Molecular Weight | 788.64 g/mol | [6] |
| Appearance | Dark green to dark red to black powder/crystal | |
| λmax (in 0.01M HCl) | 440.0 - 448.0 nm | [7] |
Mechanism of Action: A Tale of Two Functions
The utility of Methylxylenol Blue stems from two distinct yet related chemical equilibria: its response to pH changes and its ability to form colored complexes with metal ions.
As a pH Indicator
Like other sulfonephthalein dyes, the color of Methylxylenol Blue in an aqueous solution is dependent on the pH.[8] The protonation and deprotonation of its phenolic hydroxyl groups alter the electronic conjugation of the triphenylmethane backbone, leading to a change in the wavelength of light it absorbs and, consequently, a visible color change. While specific pH transition ranges for Methylxylenol Blue are not as commonly cited as for indicators like Xylenol Blue, its structural similarity suggests analogous behavior. Xylenol Blue, for instance, exhibits two distinct pH transition ranges: from red to yellow at pH 1.2-2.8 and from yellow to blue at pH 8.0-9.6.[8]
As a Metallochromic Indicator
The iminodiacetate groups in the Methylxylenol Blue structure are powerful chelating agents.[9] In the absence of metal ions, the indicator exists in its free, uncomplexed form, which has a specific color at a given pH. When a metal ion is introduced into the solution, it can displace the protons from the carboxyl groups and coordinate with the nitrogen and oxygen atoms of the iminodiacetate moieties. This process is depicted in the diagram below.
Caption: Chelation of a metal ion by Methylxylenol Blue.
The formation of this metal-indicator complex alters the electronic structure of the dye molecule, resulting in a significant color change.[3] This color is distinct from that of the free indicator at the same pH. The strength of this interaction, quantified by the stability constant of the complex, is crucial for its application in complexometric titrations.[10]
Applications in Analytical Chemistry
The unique properties of Methylxylenol Blue make it a valuable reagent in several analytical techniques.
Complexometric Titrations
Methylxylenol Blue is widely used as an indicator in complexometric titrations, particularly for the determination of metal ions that form stable complexes with EDTA (ethylenediaminetetraacetic acid).[3] In a typical titration, a solution containing the metal ion is buffered to an appropriate pH, and a small amount of Methylxylenol Blue is added. The indicator forms a colored complex with the metal ion. The solution is then titrated with a standard solution of EDTA.
EDTA is a stronger chelating agent than Methylxylenol Blue for most metal ions. Therefore, as EDTA is added, it progressively displaces the indicator from the metal-indicator complex. At the endpoint of the titration, when all the metal ions have been complexed by EDTA, the indicator is released back into its free form, resulting in a sharp color change that signals the completion of the reaction.
Experimental Protocol: Complexometric Titration of Calcium
The following protocol outlines a general procedure for the determination of calcium ions using Methylxylenol Blue as an indicator.
-
Sample Preparation: Prepare an aqueous solution of the sample containing an unknown concentration of calcium ions.
-
Buffering: Add a buffer solution (e.g., ammonia-ammonium chloride buffer) to adjust the pH of the sample solution to a level where the Ca-MXB complex is stable (typically alkaline conditions).[4]
-
Indicator Addition: Add a few drops of a dilute solution of Methylxylenol Blue indicator. The solution should develop a color characteristic of the Ca-MXB complex.
-
Titration: Titrate the solution with a standardized solution of EDTA. Swirl the flask continuously.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes sharply from that of the metal-indicator complex to that of the free indicator.
-
Calculation: Calculate the concentration of calcium in the original sample based on the volume of EDTA solution used and its known concentration.
Spectrophotometric Analysis
Methylxylenol Blue can also be used for the quantitative determination of metal ions by spectrophotometry.[11] This method relies on the formation of a colored complex between the metal ion and the indicator. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the complex, and thus to the concentration of the metal ion.[12]
Workflow for Spectrophotometric Determination of a Metal Ion
The following diagram illustrates the typical workflow for the spectrophotometric analysis of a metal ion using Methylxylenol Blue.
Caption: Spectrophotometric analysis workflow.
Conclusion
Methylxylenol Blue is a powerful and versatile analytical reagent with a well-established role in both pH indication and metallochromic analysis. Its complex structure, featuring both pH-sensitive and metal-chelating functional groups, allows for its application in a wide range of analytical methodologies. A thorough understanding of its chemical properties and the mechanisms underlying its indicator functions is essential for its effective use in research, quality control, and clinical diagnostics. As analytical techniques continue to evolve, the fundamental principles of complexation and colorimetric analysis, exemplified by reagents like Methylxylenol Blue, will remain central to the field of chemical measurement.
References
-
J&K Scientific LLC. (n.d.). Methylxylenol blue. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5387580, Methyl Xylenol Blue. Retrieved from [Link]
- Nakada, S., Yamada, M., Tasaki, T., & Fujimoto, M. (1974). Formation constants of alkaline-earth metal complexes with xylenol orange and methylthymol blue. Talanta, 21(6), 676-679.
-
Laboratory Discounter. (n.d.). Methylxylenol Blue >80.0%(HPLC) 1g. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Xylenol Blue. The Merck Index Online. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Methylene blue on Primesep 100 Column. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Methylene Blue Spectra. Retrieved from [Link]
- Conkerton, E. J., & Blanchard, E. J. (1983). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Journal of Agricultural and Food Chemistry, 31(6), 1323-1324.
-
Wikipedia. (n.d.). Complexometric indicator. Retrieved from [Link]
- Mitrowska, K., Kijewska, L., Giannetti, L., & Neri, B. (2023). A simple and sensitive method for the determination of methylene blue and its analogues in fish muscle using UPLC-MS/MS. Food Additives & Contaminants: Part A, 40(5), 641-654.
-
The Science Company. (n.d.). Chart of pH Indicator Ranges. Retrieved from [Link]
- Conkerton, E. J., & Blanchard, E. J. (1983). An Automated Methylthymol Blue Method for Calcium Determination in Peanuts. Peanut Science, 10(2), 74-76.
-
Wikipedia. (n.d.). Methyl blue. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6099, Methylene Blue. Retrieved from [Link]
- Tikhonov, V. N. (1967). Spectrophotometric determination of chromium with xylenol orange and methylthymol blue. Talanta, 14(7), 875-877.
-
Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylene blue. Retrieved from [Link]
-
University of Arizona. (n.d.). pH indicator solutions. Retrieved from [Link]
- Jalali, F., & Dorraji, P. S. (2021).
- Rahayu, S., & Puspitasari, F. (2023). Validation of Methylene Blue Analysis Method in Wastewater Samples by Uv-Vis Spectrophotometry. Equilibrium Journal of Chemical Engineering, 7(2), 85-91.
- Rohaeti, E., & Septian, R. (2023). A Simple Methods for Determination of Methylene Blue using Smartphone-Based as Digital Image Colorimetry. Trends in Sciences, 20(3), 5988.
- Belcher, R., & Nutten, A. J. (1959). NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. Journal of Pharmacy and Pharmacology, 11(1), 54-55.
-
World Journal of Pharmaceutical Research. (2024, August 2). Stability constants of mixed ligand complexes of transition metal ions. Retrieved from [Link]
- Dahiya, H., & Saroj, S. K. (n.d.). Stability constants of metal complexes and their applications. M. Sc. PART I. SEMESTER – I. Paper 101- Inorganic Chemistry-I (Core course 1).
-
The International Pharmacopoeia. (2025). 2.5 Complexometric titrations. Retrieved from [Link]
- Uddin, M., & Al-Mamun, M. (2021). Stability Constants of Metal Complexes in Solution.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73037, Methylthymol Blue. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164695, Leucomethylene blue. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Complexometric indicator - Wikipedia [en.wikipedia.org]
- 4. Calcium (Ca) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]
- 5. Methyl Xylenol Blue | C33H36N2O13S | CID 5387580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Methylxylenol Blue | 29412-85-9 | TCI EUROPE N.V. [tcichemicals.com]
- 8. gspchem.com [gspchem.com]
- 9. Study of interaction of metal ions with methylthymol blue by chemometrics and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. Spectrophotometric determination of chromium with xylenol orange and methylthymol blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylene Blue Spectra [omlc.org]
